N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of piperidine derivatives . Piperidine derivatives are known for their wide range of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is substituted at the 1-position with a phenyl group and at the 6-position with a piperidin-1-yl group. The pyrazolo[3,4-d]pyrimidin-4-amine core is also substituted with a 3-fluorophenyl group .Scientific Research Applications
Antitumor Activity
Compounds similar to "N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Studies have shown that certain derivatives with the 3-fluoro-5-substituted phenylpiperazinyl group exhibit potent cytotoxicity in vitro. For instance, a 3-cyano-5-fluorophenyl derivative demonstrated significant antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005).
Mechanism of Action
Target of Action
The primary targets of N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Similar compounds have been found to exhibit excellent flt3 and cdk inhibition . FLT3 and CDK are proteins that play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .
Mode of Action
The exact mode of action of This compound It can be inferred that this compound may interact with its targets (such as flt3 and cdk) by binding to their active sites, thereby inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these targets, such as cell proliferation and survival .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given its potential inhibitory effects on flt3 and cdk, it can be inferred that this compound may affect pathways related to cell cycle regulation and signal transduction . The downstream effects of these pathway alterations could include reduced cell proliferation and survival .
Result of Action
The molecular and cellular effects of This compound Based on its potential inhibitory effects on flt3 and cdk, it can be inferred that this compound may lead to reduced cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination . The compound possesses suitable physicochemical properties and good oral bioavailability .
Molecular Mechanism
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also a basic building block for making protein degrader libraries . Mechanistic investigations of similar compounds have revealed their ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Temporal Effects in Laboratory Settings
This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also involved in reducing the overexpression of nitric oxide (NO), which can lead to multiple inflammatory related diseases .
Dosage Effects in Animal Models
While there is no specific information on the dosage effects of this compound in animal models, studies on similar compounds, such as piperine, have shown antidepressant-like effects when given to mice with chronic mild stress .
Metabolic Pathways
This compound is involved in inflammation pathways, where its excessive production can react with superoxide radical to produce reactive nitrogen species, which initiate multiple inflammatory and oxidative stress pathways .
Transport and Distribution
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . There is currently no specific information available on the transport and distribution of this compound within cells and tissues.
Subcellular Localization
Equilibrative nucleoside transporters (ENTs), which are sodium-independent and can transport nucleosides along the concentration gradient, comprise hydrophobic α-helices across the cell membrane with an intracellular N-terminus and an extracellular C-terminus . There is currently no specific information available on the subcellular localization of this compound.
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6/c23-16-8-7-9-17(14-16)25-20-19-15-24-29(18-10-3-1-4-11-18)21(19)27-22(26-20)28-12-5-2-6-13-28/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMFJUSZKSNSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.